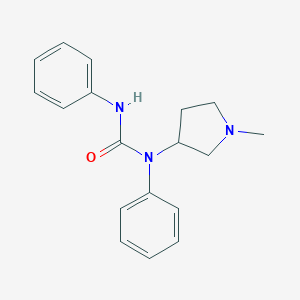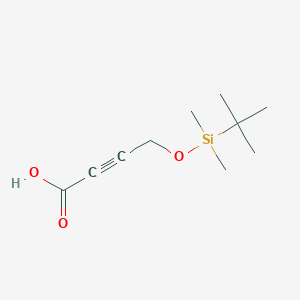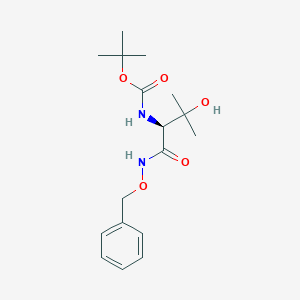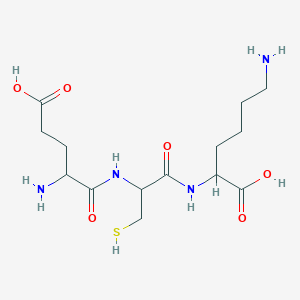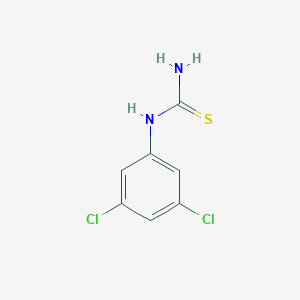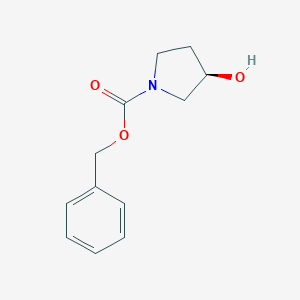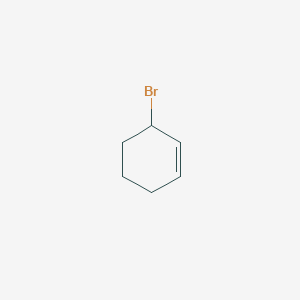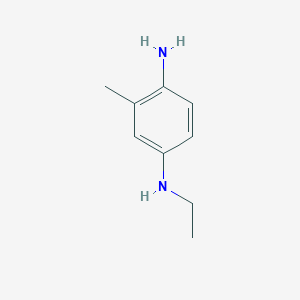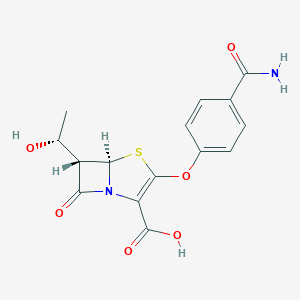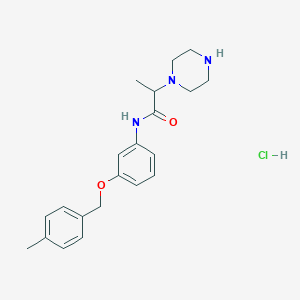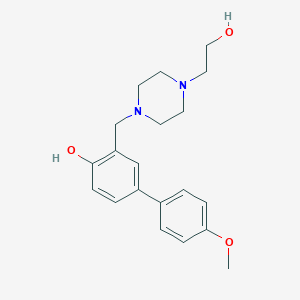
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol, also known as HPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HPPB is a synthetic compound that was first synthesized in 2007 and has since been studied for its potential use in treating various medical conditions.
Mechanism Of Action
The exact mechanism of action of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is not fully understood. However, research has shown that 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol can modulate the activity of various signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical And Physiological Effects
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been shown to have a range of biochemical and physiological effects. In animal studies, 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been shown to improve cognitive function and reduce oxidative stress in the brain. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
Advantages And Limitations For Lab Experiments
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and has a consistent chemical structure. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is also stable and can be stored for long periods without degradation. However, the synthesis of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a complex process that requires expertise in organic chemistry, which may limit its use in some labs.
Future Directions
There are several future directions for research on 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol. One area of interest is the potential use of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new synthetic compounds based on the structure of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol, which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol and its potential side effects.
Conclusion
In conclusion, 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been shown to have neuroprotective and anti-inflammatory properties, which may make it useful in the treatment of neurological and inflammatory disorders. The synthesis of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a complex process that requires expertise in organic chemistry, but its stable nature and consistent chemical structure make it useful for lab experiments. There are several future directions for research on 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol, including its potential use in the treatment of neurological disorders and the development of new synthetic compounds based on its structure.
Synthesis Methods
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is synthesized through a multi-step process that involves the reaction of p-methoxybenzaldehyde with 2-hydroxy-5-bromobenzyl bromide to produce 2-hydroxy-5-(p-methoxyphenyl)benzyl bromide. The resulting compound is then reacted with piperazine and sodium hydride to produce 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol. The synthesis of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been studied extensively for its potential therapeutic properties, particularly in the treatment of neurological disorders. Research has shown that 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has neuroprotective properties and can reduce oxidative stress in the brain. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
properties
CAS RN |
106609-40-9 |
|---|---|
Product Name |
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol |
Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C20H26N2O3/c1-25-19-5-2-16(3-6-19)17-4-7-20(24)18(14-17)15-22-10-8-21(9-11-22)12-13-23/h2-7,14,23-24H,8-13,15H2,1H3 |
InChI Key |
JFPWAHLELIUHCD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCN(CC3)CCO |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCN(CC3)CCO |
Other CAS RN |
106609-40-9 |
synonyms |
4-((4-Hydroxy-4'-methoxy(1,1'-biphenyl)-3-yl)methyl)-1-piperazineethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



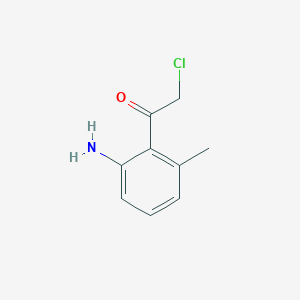
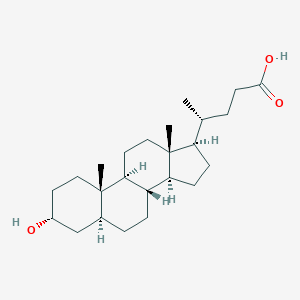
![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
